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molecular formula C7H17NO2 B1316434 N-(Dimethoxymethyl)-N-ethylethanamine CAS No. 4432-76-2

N-(Dimethoxymethyl)-N-ethylethanamine

Cat. No. B1316434
M. Wt: 147.22 g/mol
InChI Key: QDKJWXBGYXJIOS-UHFFFAOYSA-N
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Patent
US03975523

Procedure details

985 g of dimethyl sulfate were added to 790 g (7.8 moles) of N,N-diethylformamide while stirring, in the course of which the internal temperature rose to 40°C. After the batch had been stirred overnight, the mixture was allowed to run into 7.8 moles of sodium methylate in methanol (total volume approximately 2.3 l) at 0° to 5°C, while stirring, and the reaction mixture was again stirred overnight. The methanol was then distilled from the crystal paste. The desired product was subsequently distilled off up to a bath temperature of 170°C under 10 mm Hg, and was then fractionally distilled through a column. 862 g (75% of theory) of N,N-diethylformamide-dimethylacetal of boiling point 70°C/50 mm Hg (foaming) and of refractive index nD24 of 1.4074 were obtained.
Quantity
985 g
Type
reactant
Reaction Step One
Quantity
790 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
7.8 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O:6][CH3:7])(OC)(=O)=O.[CH2:8]([N:10]([CH2:13][CH3:14])[CH:11]=[O:12])[CH3:9].[CH3:15][O-].[Na+]>CO>[N:10]([CH:11]([O:6][CH3:7])[O:12][CH3:15])([CH2:13][CH3:14])[CH2:8][CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
985 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
790 g
Type
reactant
Smiles
C(C)N(C=O)CC
Step Two
Name
sodium methylate
Quantity
7.8 mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring, in the course of which the internal temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 40°C
STIRRING
Type
STIRRING
Details
After the batch had been stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
while stirring
DISTILLATION
Type
DISTILLATION
Details
The methanol was then distilled from the crystal paste
DISTILLATION
Type
DISTILLATION
Details
The desired product was subsequently distilled off up to a bath temperature of 170°C under 10 mm Hg
DISTILLATION
Type
DISTILLATION
Details
was then fractionally distilled through a column
CUSTOM
Type
CUSTOM
Details
of 1.4074 were obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N(CC)(CC)C(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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